disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Description
Properties
Molecular Formula |
C10H12N5Na2O6P |
|---|---|
Molecular Weight |
375.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
InChI Key |
SNYHHRDGEJPLGT-OJSHLMAWSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of adenosine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective phosphorylation of the 5’-hydroxyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, along with suitable solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the controlled addition of reagents and the maintenance of specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate or adenosine triphosphate.
Reduction: Reduction reactions can convert the compound back to its nucleoside form, adenosine.
Substitution: The phosphate group can be substituted with other functional groups to form different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled pH levels.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols, along with suitable catalysts and solvents.
Major Products Formed
Oxidation: Adenosine diphosphate, adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various nucleotide analogs with modified functional groups.
Scientific Research Applications
Biological Research
Cellular Metabolism and Energy Transfer:
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is involved in cellular energy metabolism. As a nucleotide derivative, it participates in ATP synthesis and energy transfer processes within cells. This property makes it a valuable tool for studying metabolic pathways and energy dynamics in various cell types.
Signal Transduction Studies:
The compound's role in signal transduction pathways allows researchers to investigate how cells communicate and respond to external stimuli. Its ability to mimic natural nucleotides can help elucidate mechanisms of action for various signaling molecules, contributing to our understanding of cellular responses in health and disease.
Pharmaceutical Development
Antiviral Agents:
Research indicates that nucleotide analogs can serve as antiviral agents by inhibiting viral replication. This compound has shown promise in preclinical studies targeting viral infections, particularly those involving RNA viruses. Its structural similarity to adenosine may enhance its efficacy against specific viral targets.
Cancer Therapeutics:
The compound's ability to interfere with nucleotide metabolism positions it as a potential candidate for cancer therapy. By disrupting the synthesis of nucleotides necessary for DNA replication, it may inhibit tumor growth and proliferation. Ongoing studies are evaluating its effectiveness in combination therapies for various cancers.
Biotechnology Applications
Gene Editing Technologies:
this compound can be utilized in CRISPR-Cas9 gene editing systems as a nucleotide substrate. Its incorporation into guide RNAs may enhance the precision of gene editing by facilitating more efficient target recognition and cleavage.
Nucleotide Synthesis:
In synthetic biology, this compound can be employed in the synthesis of modified nucleotides for use in DNA and RNA synthesis. Its unique structure allows for the generation of nucleic acid sequences with altered properties, which can be useful in developing novel biotechnological applications.
Case Studies
Mechanism of Action
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are essential for energy transfer and signal transduction. The molecular targets include kinases, phosphatases, and other enzymes that regulate cellular metabolism and function.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate (disodium salt) .
- Synonyms: 2'-Deoxyadenosine-5'-monophosphate (dAMP), deoxyadenylic acid, CAS No. 653-63-4 .
- Molecular Formula : C₁₀H₁₄N₅O₆P (anhydrous) .
- Molecular Weight : 331.23 g/mol (anhydrous) .
- Structure: Comprises a 2'-deoxyribose sugar linked to adenine via a β-N9-glycosidic bond, with a monophosphate group at the 5'-position .
Function :
A critical building block in DNA synthesis, dAMP serves as a precursor for dATP during replication. Its lack of a 2'-hydroxyl group distinguishes it from ribonucleotides, enhancing DNA stability .
Structural Comparison
Key structural differences among nucleotide analogues are outlined below:
Pharmacokinetic and Stability Profiles
Biological Activity
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate, also known as sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, is a compound of significant interest in the field of biochemistry and pharmacology. This article provides an overview of its biological activity, including its effects on bacterial growth, potential therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H14N5Na2O8P |
| CAS Number | 146877-92-1 |
| Molecular Weight | 375.188 g/mol |
| Purity | ≥95% |
Disodium phosphate acts primarily as a nucleotide analog. Its structural similarity to natural nucleotides allows it to interfere with nucleic acid synthesis and function. The presence of the amino purine moiety suggests potential roles in modulating enzymatic activities related to DNA and RNA synthesis.
1. Antimicrobial Effects
Research has demonstrated that disodium phosphate exhibits bacteriostatic properties against various strains of bacteria. A study indicated that cultures treated with disodium phosphate showed a reduction in growth rates compared to untreated controls, suggesting its potential application as a food preservative or antimicrobial agent .
2. Impact on Bacterial Physiology
A recent investigation into the effects of different sodium phosphate reagents revealed that disodium phosphate influences bacterial physiological activities significantly. Variations in growth rates and metabolic activities were observed depending on the specific reagent used in media preparation . This highlights the importance of reagent purity and composition in experimental outcomes.
Case Study 1: Inhibition of Pathogenic Bacteria
In a controlled experiment involving Escherichia coli strains, disodium phosphate was found to reduce the production of Shiga toxin (Stx), a virulence factor associated with pathogenic E. coli. Cultures treated with disodium phosphate exhibited lower Stx levels compared to untreated cultures, indicating its potential role in mitigating pathogenicity .
Case Study 2: Screening for Antiviral Activity
Another study explored the antiviral properties of disodium phosphate derivatives against various viral infections. The results suggested that certain modifications to the phosphate backbone enhanced antiviral activity by inhibiting viral replication processes . This opens avenues for developing antiviral therapeutics based on this compound.
Research Findings
Recent findings have underscored the diverse biological activities associated with disodium phosphate:
- Bacteriostatic Activity : Effective against multiple bacterial strains with varying degrees of inhibition observed depending on concentration and exposure time.
- Influence on Metabolic Processes : Alters glucose consumption and metabolic product formation in bacterial cultures, demonstrating its capacity to modulate metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
